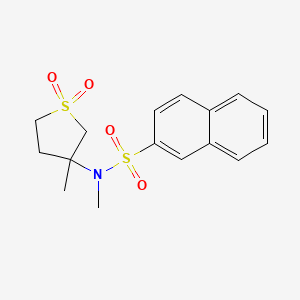

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide

Description

N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a sulfonamide group and a 3-methyl-1,1-dioxothiolane (sultam) ring. The compound’s structure combines the aromatic properties of naphthalene with the sulfonamide pharmacophore, which is commonly associated with biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-16(9-10-22(18,19)12-16)17(2)23(20,21)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQZDSYGYWPCBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with N-methyl-3-methylthiolane-1,1-dioxide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

Reduction: The sulfonamide group can be reduced to form amine derivatives.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The thiolane ring may also interact with cellular proteins, affecting their function.

Comparison with Similar Compounds

5-(Dimethylamino)naphthalene-1-sulfonamide

- Structure : Differs in the substitution pattern, lacking the thiolane ring and methyl groups present in the target compound.

- Synthesis : Prepared via sulfonation of naphthalene followed by amidation .

- Activity: Known for fluorescence properties and use as a probe in biochemical assays (e.g., dansyl chloride derivatives). The absence of the thiolane ring reduces steric hindrance but may decrease metabolic stability compared to the target compound .

Naphthalene-1-sulfonamide Derivatives in Drug Development

- Example: Compounds like 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ().

Thiolane/Sultam-Containing Analogs

2-Bromo-3-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)butanamide

- Structure : Shares the 3-methyl-1,1-dioxothiolan-3-yl group but replaces the naphthalene sulfonamide with a bromo-butanamide chain.

- Synthesis : Likely involves coupling of brominated acyl chlorides with thiolane amines .

- Properties : The bromine atom increases electrophilicity, making it reactive in cross-coupling reactions, whereas the target sulfonamide favors hydrogen bonding and solubility .

Pyrazolo-Pyridine Derivatives with Thiolane Moieties

- Example: 2-Cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide ().

- The methoxyphenyl group improves lipophilicity, contrasting with the naphthalene sulfonamide’s polar character .

Structural and Functional Analysis

Table 1: Comparative Structural and Physicochemical Properties

*Estimated based on structural formula.

Research Findings and Limitations

- Activity Gaps: No direct biological data for the target compound exists in the provided evidence.

- Stability: The sultam ring in the target compound likely improves oxidative stability compared to non-sulfonated thiolanes .

- Solubility: The sulfonamide group enhances water solubility relative to non-sulfonated analogs (e.g., ’s naphthol derivatives) .

Biological Activity

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a naphthalene core, which is known for its diverse pharmacological properties, and a thiolane ring that may contribute to its biological effects. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and metabolic effects.

Chemical Structure

The chemical structure of N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide can be represented as follows:

This structure includes a sulfonamide group, which is often associated with antimicrobial activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the naphthalene sulfonamide moiety exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Naphthalene Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 16dk | S. aureus | 625 µg/mL |

| 16do | S. epidermidis | 1250 µg/mL |

| 16du | P. aeruginosa | 500 µg/mL |

These results indicate that the compound's structural components play a crucial role in its antibacterial effectiveness, particularly against resistant strains.

Antifungal Activity

The antifungal activity of similar compounds has also been noted. For example, studies on related dioxolane structures indicate potent antifungal effects against Candida albicans, a common pathogen.

Table 2: Antifungal Activity of Related Compounds

| Compound ID | Target Fungus | MIC |

|---|---|---|

| Compound A | C. albicans | 500 µg/mL |

| Compound B | C. albicans | 250 µg/mL |

While specific data on N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide is limited, the structural similarities suggest potential antifungal properties.

Metabolic Effects

Naphthalene derivatives have been investigated for their role in metabolic regulation. Compounds such as naphthalene-1-sulfonamide derivatives have shown promise as inhibitors of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and inflammatory responses.

Case Study: FABP4 Inhibition

A study identified several naphthalene sulfonamide derivatives as selective FABP4 inhibitors, demonstrating significant improvements in glucose and lipid metabolism in diabetic models:

- Improvement in fasting blood glucose levels

- Reduction in serum lipid levels

- Enhanced insulin sensitivity

These findings highlight the potential for N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide to contribute to therapeutic strategies for metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.